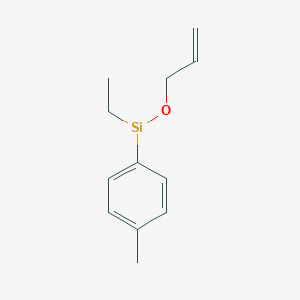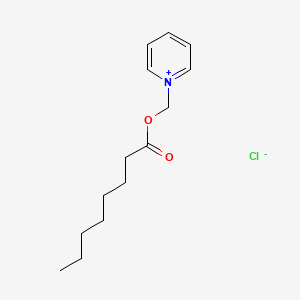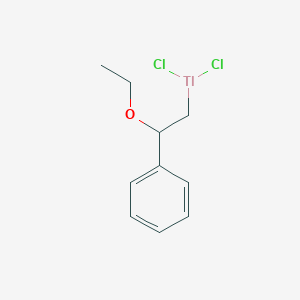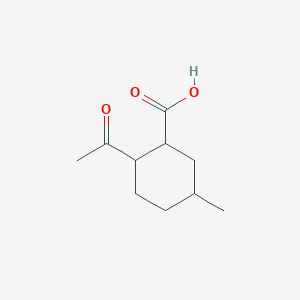
CID 78066205
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CID 78066205 is a chemical compound with unique properties that make it significant in various scientific fields. This compound is known for its complex structure and diverse applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
The preparation of CID 78066205 involves several synthetic routes and reaction conditions. One common method includes the use of specific catalysts and reagents to facilitate the formation of the compound. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Detailed information on the exact synthetic routes and industrial methods can be found in specialized chemical synthesis literature .
Chemical Reactions Analysis
CID 78066205 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
CID 78066205 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it plays a role in studying cellular mechanisms and pathways. In medicine, it is investigated for its potential therapeutic effects and its role in drug development. Additionally, this compound is used in industrial applications, such as the production of specialized materials and chemicals .
Mechanism of Action
The mechanism of action of CID 78066205 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the target and the context in which the compound is used. Detailed studies on the molecular targets and pathways involved provide insights into its mechanism of action .
Comparison with Similar Compounds
CID 78066205 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with analogous structures or similar functional groups. The comparison reveals differences in reactivity, stability, and applications, emphasizing the distinct properties of this compound. Some similar compounds include those listed in chemical databases such as PubChem .
Conclusion
This compound is a versatile compound with significant applications in various scientific fields Its unique properties and diverse reactivity make it a valuable tool in research and industrial processes
Properties
Molecular Formula |
C12H17OSi |
|---|---|
Molecular Weight |
205.35 g/mol |
InChI |
InChI=1S/C12H17OSi/c1-4-10-13-14(5-2)12-8-6-11(3)7-9-12/h4,6-9H,1,5,10H2,2-3H3 |
InChI Key |
CKCWHHXEDDSWNW-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](C1=CC=C(C=C1)C)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-Methylphenyl)-N'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B14579455.png)



![2,4,6-Trinitrophenol--3,6,8-trimethylbenzo[g]isoquinoline (1/1)](/img/structure/B14579487.png)
![Benzene, 1-bromo-4-[[[4-(1,1-dimethylethyl)phenyl]thio]diphenylmethyl]-](/img/structure/B14579494.png)
![(4R)-4-[(2-Methoxyphenoxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B14579511.png)


![2-Ethyl-2-methyl-2-azaspiro[4.4]nonan-2-ium iodide](/img/structure/B14579522.png)
![2-[2-(2-Hydroxyethoxy)ethoxy]-N-{2-[2-(2-hydroxyethoxy)ethoxy]ethyl}ethan-1-amine N-oxide](/img/structure/B14579523.png)



